2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dihydrochloride
Description
2-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dihydrochloride is a synthetic small molecule featuring a piperazine core linked to a 3-chlorophenyl-substituted imidazole moiety and an acetamide group terminating in a 2,4-difluorophenyl ring. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications . The 3-chlorophenyl and 2,4-difluorophenyl groups are common in kinase inhibitors and antimicrobial agents, while the piperazine scaffold is prevalent in serotonin and dopamine receptor modulators .
Properties
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF2N5O.2ClH/c22-15-2-1-3-17(12-15)29-7-6-25-21(29)28-10-8-27(9-11-28)14-20(30)26-19-5-4-16(23)13-18(19)24;;/h1-7,12-13H,8-11,14H2,(H,26,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDPADBMTXRBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl3F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dihydrochloride is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide; dihydrochloride |
| Molecular Formula | C20H24ClN5F2O2 |
| Molecular Weight | 439.38 g/mol |
| CAS Number | 1185073-97-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including receptors and enzymes. The presence of the imidazole and piperazine rings facilitates binding to specific targets, potentially modulating their activity. This interaction can lead to various pharmacological effects, including:
- Antidepressant Activity : Similar compounds have shown promise in treating depression by modulating serotonin and dopamine pathways.
- Anticancer Properties : Research indicates potential cytotoxic effects against certain cancer cell lines through apoptosis induction and inhibition of cell proliferation.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine and imidazole exhibit anticancer properties. For instance, a related compound showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structural components of this compound may contribute to its ability to induce apoptosis in cancer cells.
Neurological Effects
The compound's mechanism may also involve inhibition of acetylcholinesterase (AChE), similar to other piperazine derivatives that have been investigated for Alzheimer’s disease treatment. Inhibiting AChE can increase acetylcholine levels in the brain, potentially improving cognitive function .
Structure-Activity Relationship (SAR)
The structure of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dihydrochloride is crucial for its biological activity. The presence of fluorine atoms in the phenyl ring enhances lipophilicity, which may improve cellular uptake and bioavailability .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Cancer Cell Lines : A study assessed the effects of imidazole derivatives on various cancer cell lines, revealing that modifications at the piperazine ring significantly influenced cytotoxicity and selectivity towards cancer cells .
- Alzheimer's Disease Models : In animal models, compounds with similar structures demonstrated significant improvements in memory and cognitive function when administered at specific dosages, suggesting a role in neuroprotection .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C22H23ClF2N5O·2HCl
- Molecular Weight : 466.36 g/mol
- IUPAC Name : 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dihydrochloride
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer activity. The National Cancer Institute (NCI) evaluated its efficacy against a range of cancer cell lines using the Developmental Therapeutics Program. The compound exhibited significant cytotoxic effects with mean growth inhibition values indicating its potential as an anticancer agent.
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF7 (Breast) | 12.53 | 47.90 |
| HeLa (Cervical) | 18.00 | 55.00 |
Case Study: In Vitro Evaluation
A comprehensive in vitro evaluation was conducted using a panel of approximately sixty cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression, particularly at the G2/M phase.
Pharmacological Properties
In addition to its anticancer properties, this compound demonstrates favorable pharmacokinetic profiles, including:
- Solubility : High solubility in aqueous environments.
- Bioavailability : Enhanced bioavailability due to its structural characteristics.
- Metabolism : Metabolized primarily in the liver with a half-life conducive for therapeutic use.
Comparison with Similar Compounds
Key Observations:
Piperazine vs.
Halogen Substitution : The 3-chlorophenyl and 2,4-difluorophenyl groups in the target compound contrast with dichlorophenyl () or trifluoromethylphenyl () moieties. Fluorine atoms improve blood-brain barrier penetration, suggesting CNS applications, while chlorine may enhance antimicrobial activity .
Salt Forms : The dihydrochloride salt of the target compound likely offers superior solubility compared to neutral analogs (e.g., ), critical for in vivo efficacy .
Amide Group Conformation : highlights planar amide groups in dichlorophenyl analogs forming hydrogen-bonded dimers. The target’s amide group may adopt similar conformations, stabilizing protein-ligand interactions .
Research Findings and Implications
- Antimicrobial Potential: The structural resemblance of the target compound to ’s dichlorophenyl acetamide (a penicillin analog) suggests possible β-lactamase inhibition or Gram-positive bacterial targeting .
- CNS Applications : The 2,4-difluorophenyl group mirrors neuroactive compounds (), implying serotonin/dopamine receptor modulation. Piperazine derivatives are common in antipsychotics (e.g., aripiprazole) .
- Metabolic Stability : ’s sulfanyl-containing analog demonstrates how auxiliary groups (e.g., hydroxymethyl) can mitigate oxidative metabolism. The target compound lacks such groups, which may necessitate prodrug strategies .
Q & A
Q. Q1. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis involves multi-step reactions, including:
Coupling of imidazole and piperazine moieties under reflux with aprotic solvents (e.g., DMF) to ensure nucleophilic substitution .
Acetamide formation via Schotten-Baumann reaction, requiring precise pH control (8–9) to minimize hydrolysis .
Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the dihydrochloride salt .
Optimization: Adjust reaction temperature (60–80°C for imidazole activation), solvent polarity (e.g., THF for solubility), and catalyst loading (e.g., 1.2 eq. DIPEA) .
Q. Q2. Which spectroscopic techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for imidazole (δ 7.2–7.8 ppm), piperazine (δ 3.1–3.5 ppm), and acetamide (δ 2.1 ppm) .
- IR: Validate amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and chloride counterion .
Advanced Synthesis Challenges
Q. Q3. How can researchers resolve discrepancies in reported biological activity data for structurally similar analogs?
Methodological Answer:
- Systematic SAR Analysis: Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) on target binding using in vitro assays (e.g., enzyme inhibition) .
- Dose-Response Curves: Evaluate EC₅₀ values under standardized conditions (pH 7.4, 37°C) to isolate confounding variables .
- Meta-Analysis: Cross-reference crystallographic data (e.g., Protein Data Bank) to validate binding poses .
Q. Q4. What strategies mitigate byproduct formation during piperazine-imidazole coupling?
Methodological Answer:
- Protecting Groups: Use Boc-protected piperazine to prevent undesired N-alkylation .
- Catalytic Systems: Employ Pd(OAc)₂/Xantphos for selective cross-coupling .
- In-Situ Monitoring: Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) to halt at ~85% conversion .
Biological Activity and Mechanism
Q. Q5. What in vitro assays are recommended to elucidate this compound’s mechanism of action?
Methodological Answer:
- Receptor Binding Assays: Radiolabeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) to quantify IC₅₀ .
- Enzyme Inhibition: Fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) with kinetic analysis (Km/Vmax) .
- Cellular Uptake: LC-MS/MS quantification in HEK293 cells pre-treated with efflux inhibitors (e.g., verapamil) .
Q. Q6. How can structural modifications enhance selectivity for target enzymes over off-target receptors?
Methodological Answer:
- Molecular Docking: Modify the 2,4-difluorophenyl group to reduce steric clashes in off-target pockets (e.g., using AutoDock Vina) .
- Fluorine Scanning: Replace Cl/F substituents to optimize electrostatic interactions (e.g., 4-CF₃ for enhanced hydrophobic binding) .
Pharmacokinetic Profiling
Q. Q7. What methodologies assess solubility and membrane permeability in early-stage development?
Methodological Answer:
- PAMPA Assay: Measure apparent permeability (Papp) at pH 6.5/7.4 using artificial membranes .
- HPLC LogP: Determine octanol-water partitioning (e.g., C18 column, isocratic elution) to predict blood-brain barrier penetration .
- Thermodynamic Solubility: Shake-flask method in PBS (37°C, 24 hr) with UV quantification (λ = 254 nm) .
Q. Q8. Which in vitro models reliably predict hepatic metabolism?
Methodological Answer:
- Human Liver Microsomes (HLM): Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4: BFC) to identify isoform-specific interactions .
Stability and Formulation
Q. Q9. What storage conditions prevent degradation of the dihydrochloride salt?
Methodological Answer:
Q. Q10. How can forced degradation studies identify major degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
